piperidin-2-ylmethyl N-propylcarbamate hydrochloride
Description
Chemical Identification and Nomenclature
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is systematically identified by its IUPAC name: piperidin-2-ylmethyl propylcarbamate hydrochloride. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1538389-09-1 | |
| Molecular Formula | C₁₀H₂₀N₂O₂·HCl | |
| Molecular Weight | 236.74 g/mol | |
| Synonyms | This compound; MFCD28505843 |
The compound’s nomenclature reflects its piperidine backbone, carbamate functional group (-NHCOO-), and propyl substituent. The hydrochloride salt enhances solubility, making it practical for laboratory applications.
Molecular Structure and Stereochemical Considerations
The molecular structure of this compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a methylcarbamate group. The carbamate linkage connects the piperidine moiety to a propyl chain, while the hydrochloride salt forms via protonation of the piperidine nitrogen.
The SMILES notation (CCCNC(=O)OCC1CCCCN1.Cl) succinctly captures its connectivity. Stereochemical analysis reveals that the piperidine ring can adopt chair or boat conformations, influencing reactivity. While the compound’s stereochemistry is not explicitly detailed in available literature, related analogs (e.g., (R)- and (S)-enantiomers of piperidinylmethyl carbamates) highlight the importance of chirality in biological activity. For this derivative, the absence of stereochemical specification in synthesis protocols suggests it may exist as a racemic mixture or retain conformational flexibility in non-chiral environments.
Historical Context of Carbamate Chemistry
Carbamates, first synthesized in the 19th century, gained prominence as protecting groups for amines in peptide synthesis. Their stability under acidic conditions and ease of cleavage made them indispensable in organic chemistry. By the mid-20th century, carbamates found applications in agrochemicals (e.g., insecticides) and pharmaceuticals (e.g., cholinesterase inhibitors).
The development of this compound aligns with advances in heterocyclic chemistry. Its synthesis typically involves reacting piperidinemethanol with propyl isocyanate or chloroformate derivatives, followed by hydrochloric acid treatment to form the salt. This methodology mirrors broader trends in carbamate chemistry, where modular synthesis enables tailored physicochemical properties.
Significance in Organic Chemistry Research
This compound exemplifies the strategic use of carbamates in drug discovery. As a building block, it facilitates the synthesis of complex molecules by serving as:
- A protecting group for amines, enabling selective reactions at other functional sites.
- An intermediate in the preparation of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Recent studies emphasize its role in optimizing pharmacokinetic profiles. For instance, the hydrochloride salt improves aqueous solubility, critical for in vitro assays. Furthermore, its piperidine core is a common pharmacophore in neuraminidase inhibitors and antipsychotic agents, underscoring its relevance in medicinal chemistry.
Properties
IUPAC Name |
piperidin-2-ylmethyl N-propylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-2-6-12-10(13)14-8-9-5-3-4-7-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNXWZHFEVEDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride typically involves the reaction of piperidine with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .
Scientific Research Applications
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by case studies and relevant data.
Anticancer Activity
Recent studies have identified this compound as a candidate for anticancer drug development. Its mechanism may involve the inhibition of specific protein interactions crucial for cancer cell proliferation.
Case Study: Polo-like Kinase 1 (Plk1) Inhibition
Research has shown that targeting the polo-like kinase 1 (Plk1) can lead to effective cancer treatments. Inhibitors designed from similar scaffolds to piperidin derivatives have demonstrated significant activity against Plk1, which is often overexpressed in various cancers. For instance, compounds with structural similarities have been found to selectively inhibit Plk1 without affecting related kinases, minimizing off-target effects and cytotoxicity .
Chemokine Receptor Antagonism
Piperidine derivatives, including this compound, have been investigated for their ability to act as antagonists for chemokine receptors. These receptors play critical roles in immune responses and inflammation.
Case Study: CCR5 Antagonism
A study highlighted the potential of piperidine compounds as CCR5 antagonists, which are important in the treatment of HIV/AIDS. The ability to inhibit chemokine receptor activity could provide therapeutic benefits by preventing viral entry into host cells .
Multivalent Small Molecule Inhibitors
The design of multivalent small molecules targeting RAS proteins has also included piperidine-based compounds. These molecules can bind to multiple sites on RAS proteins, potentially offering improved efficacy in cancer therapies.
Case Study: Pan-RAS Inhibitors
In a study focused on developing pan-RAS inhibitors, compounds that included piperidine structures were evaluated for their ability to inhibit mutant RAS proteins effectively. These inhibitors showed selective lethality towards mutant RAS cells while sparing normal cells, indicating a promising therapeutic window .
Table 1: Summary of Applications and Findings
| Application Area | Compound Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Anticancer Activity | Plk1 Inhibitors | Inhibition of protein interactions | Selective inhibition with reduced cytotoxicity |
| Chemokine Receptor Antagonism | CCR5 Antagonists | Blocking chemokine receptor activity | Potential for HIV/AIDS treatment |
| Multivalent Inhibitors | Pan-RAS Inhibitors | Binding to multiple RAS sites | Selective lethality towards mutant RAS cells |
Mechanism of Action
The mechanism of action of piperidin-2-ylmethyl N-propylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds to piperidin-2-ylmethyl N-propylcarbamate hydrochloride include piperidine-based carbamates, propionamides, and hybrid ligands targeting opioid receptors. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Research Findings
Receptor Binding and Selectivity N-Phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives () exhibit sub-nanomolar binding affinity for μ- and δ-opioid receptors, surpassing the activity of peptide-based ligands like DAMGO. Fluorinated analogs show improved metabolic stability but require structural optimization for in vivo efficacy .
Pharmacokinetic and Physicochemical Properties
- Hydrophobic substitutions (e.g., cyclopentyl or tetrahydronaphthyl groups) enhance cell permeability but may reduce aqueous solubility . The hydrochloride salt of the target compound mitigates this issue, offering balanced lipophilicity and solubility .
- Fluorine or hydroxyl substitutions (e.g., in and ) improve metabolic stability and binding interactions but require dose optimization for in vivo applications .
Synthetic Accessibility
- Piperidin-2-ylmethyl carbamates are synthesized via nucleophilic substitution or carbamate coupling reactions. For example, compound 19 (hydroxyl-substituted analog) is synthesized by deprotection of tetrahydropyranyl intermediates .
- Hybrid ligands (e.g., and ) combine piperidine scaffolds with peptide derivatives, requiring multistep solid-phase synthesis and RP-HPLC purification .
Critical Analysis of Limitations
- Analogs like DAMGO and N-phenylpropionamide derivatives show a disconnect between high in vitro affinity and low in vivo efficacy, attributed to poor pharmacokinetics (e.g., rapid metabolism) or insufficient CNS penetration .
Biological Activity
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride (CAS No. 1803562-46-0) is a compound that has garnered interest for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{12}H_{18}ClN_{3}O_{2}
- Molecular Weight : 236.74 g/mol
- Structure : The compound features a piperidine ring, which is known for its ability to interact with various biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Nitric Oxide Synthase (NOS) :
- Anti-pyroptotic Activity :
-
Anti-cancer Properties :
- Research indicates that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from piperidine structures have shown significant pro-apoptotic activity against lung cancer (A549) and colon cancer (HCT116) cells, with late apoptosis observed in treated cells .
Table 1: Summary of Biological Activities
Detailed Findings
- Neuronal Nitric Oxide Synthase Inhibition :
- Cytotoxic Effects on Cancer Cells :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride to improve yield and purity?
- Methodology : Use solution-phase peptide synthesis with an Nα-Boc protection strategy. Employ HBTU or HATU as coupling reagents in acetonitrile under nitrogen, followed by Boc deprotection with 50% trifluoroacetic acid (TFA) in dichloromethane . Purify intermediates via reverse-phase high-performance liquid chromatography (RP-HPLC) using a semi-preparative C18 column with a gradient of 10–90% acetonitrile in 0.1% aqueous TFA . Validate purity (>95%) via analytical HPLC, HRMS, and H NMR in DMSO- .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural confirmation : H NMR (500 MHz) in DMSO- to identify proton environments (e.g., piperidine ring protons at δ 1.4–3.2 ppm) .
- Mass analysis : ESI-MS for molecular ion detection (e.g., [M+H]+ at m/z 784) and HRMS for exact mass verification (e.g., theoretical 784.4392 vs. observed 784.4391) .
- Purity assessment : RP-HPLC with UV detection (λ = 214 nm) using a Vydac C18 column .
Q. How is the μ/δ opioid receptor binding affinity of this compound assessed in vitro?
- Methodology : Perform competitive binding assays using H-labeled ligands (e.g., DAMGO for μ, DPDPE for δ receptors) in transfected CHO cells. Calculate IC values and convert to K using the Cheng-Prusoff equation. Validate functional activity via tissue bioassays (e.g., guinea pig ileum for μ, mouse vas deferens for δ receptors) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo analgesic efficacy?
- Methodology :
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
- Receptor density analysis : Compare in vitro assays (high receptor density) to in vivo CNS targets using autoradiography .
- Signal pathway profiling : Use β-arrestin recruitment assays (e.g., BRET) to evaluate biased agonism, which may explain low intrinsic efficacy .
Q. What strategies enhance the structure-activity relationship (SAR) for improved δ-receptor selectivity?
- Methodology :
- Linker optimization : Introduce β-alanine spacers between the piperidine core and carbamate group to modulate conformational flexibility .
- Substituent effects : Replace Tyr with Dmt (2,6-dimethyltyrosine) to enhance hydrophobic interactions with δ-receptor pockets .
- Dimerization : Design bivalent ligands by conjugating two pharmacophores via a polyethylene glycol (PEG) linker to exploit receptor dimer binding .
Q. How should researchers analyze contradictory data between high receptor affinity and low functional activity?
- Methodology :
- Orthosteric vs. allosteric binding : Perform Schild regression analysis to differentiate competitive antagonism .
- Receptor reserve assessment : Use irreversible antagonists (e.g., β-FNA for μ receptors) to quantify spare receptors in cellular models .
- In silico docking : Model ligand-receptor interactions in MOE or Schrödinger to identify steric clashes or suboptimal binding poses .
Q. What purification challenges arise during scale-up, and how can they be mitigated?
- Methodology :
- Minor product isolation : Optimize RP-HPLC gradients (e.g., 20–60% acetonitrile over 40 minutes) to resolve closely eluting impurities .
- Ion-pairing agents : Add 0.1% heptafluorobutyric acid (HFBA) to improve peak symmetry for basic compounds .
- Alternative techniques : Use ion-exchange chromatography for hydrochloride salt forms .
Q. How can analogues be designed to improve metabolic stability while retaining potency?
- Methodology :
- Bioisosteric replacement : Substitute the carbamate group with a urea or sulfonamide to reduce esterase susceptibility .
- Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow CYP450-mediated oxidation .
- Prodrug strategies : Mask the piperidine nitrogen with a cleavable acetyl group to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
